molecular formula C25H31N3O2 B11552681 N'-[(E)-(4-cyanophenyl)methylidene]-4-(decyloxy)benzohydrazide

N'-[(E)-(4-cyanophenyl)methylidene]-4-(decyloxy)benzohydrazide

Cat. No.: B11552681
M. Wt: 405.5 g/mol
InChI Key: RRSKUWQZYLKANY-NHFJDJAPSA-N
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Description

N’-[(E)-(4-cyanophenyl)methylidene]-4-(decyloxy)benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-4-(decyloxy)benzohydrazide typically involves the condensation reaction between 4-(decyloxy)benzohydrazide and 4-cyanobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-cyanophenyl)methylidene]-4-(decyloxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones or other derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-cyanophenyl)methylidene]-4-(decyloxy)benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Materials Science: Utilized in the synthesis of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-4-(decyloxy)benzohydrazide involves its interaction with molecular targets through the hydrazone functional group. This interaction can lead to the formation of stable complexes with metal ions or other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-cyanophenyl)methylidene]-4-(decyloxy)benzohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of the decyloxy group enhances its solubility in organic solvents, making it more versatile in various chemical processes.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-4-decoxybenzamide

InChI

InChI=1S/C25H31N3O2/c1-2-3-4-5-6-7-8-9-18-30-24-16-14-23(15-17-24)25(29)28-27-20-22-12-10-21(19-26)11-13-22/h10-17,20H,2-9,18H2,1H3,(H,28,29)/b27-20+

InChI Key

RRSKUWQZYLKANY-NHFJDJAPSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)C#N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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